molecular formula C16H13N3O3S B5056864 N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B5056864
M. Wt: 327.4 g/mol
InChI Key: MQXVGQNIIHHXGZ-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-derived carboxamide compound featuring a benzodioxole moiety at the 5-position of the thiazole ring. Key structural elements include:

  • 4-Methyl-thiazole core: Enhances hydrophobic interactions in biological systems.
  • 2-(1H-Pyrrol-1-yl) substituent: A nitrogen-containing heterocycle that may participate in hydrogen bonding or π-π stacking.
  • Carboxamide functionality: A common pharmacophore in kinase inhibitors, enabling interactions with enzymatic ATP-binding pockets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-10-14(23-16(17-10)19-6-2-3-7-19)15(20)18-11-4-5-12-13(8-11)22-9-21-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVGQNIIHHXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiazole, and pyrrole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and thiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring might yield pyrrole-2,5-dione derivatives, while reduction of the carboxamide group would yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the development of drugs for diseases such as cancer, infections, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique combination of rings and functional groups makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the pyrrole and thiazole rings could form hydrogen bonds or π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Dasatinib (BMS-354825)

Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide .

  • Key Differences: Aromatic substituent: Dasatinib has a 2-chloro-6-methylphenyl group vs. the benzodioxolyl group in the target compound. Thiazole C2 substituent: Dasatinib features an amino-linked pyrimidine-piperazine chain, enhancing solubility and kinase selectivity, whereas the target compound uses a pyrrole group .
  • Pharmacology: Dasatinib is a pan-Src kinase inhibitor approved for leukemia.

N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Structure : Shares the 4-methyl-thiazole and 2-pyrrolyl groups but substitutes benzodioxolyl with a 3-methoxyphenyl-isoxazole-methyl group .

  • Functional Impact :
    • The isoxazole-methoxyphenyl group may increase steric bulk compared to benzodioxolyl, affecting target binding.
    • Methoxy groups can enhance metabolic stability but reduce solubility relative to benzodioxole’s fused oxygen atoms .

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Structure: Replaces benzodioxolyl with a cyano-dimethylthiophene group and uses pyridine at C2 .

  • Comparison: The thiophene and pyridine groups introduce distinct electronic properties (e.g., sulfur’s polarizability vs. benzodioxole’s oxygen atoms). Cyano groups may enhance binding affinity but could increase toxicity risks .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Dasatinib N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-...
Molecular Weight Not reported 488.0 g/mol 394.4 g/mol
Solubility Likely low (benzodioxole) Moderate (cyclodextrin complexes used ) Low (methoxyphenyl-isoxazole)
Key Substituents Benzodioxolyl, pyrrole Pyrimidine-piperazine Methoxyphenyl-isoxazole
Potential Targets Kinases (inferred) Src, Bcr-Abl kinases Kinases (structural analogy)

Biological Activity

N-1,3-benzodioxol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, which is known for its significant biological activity. The molecular formula is C17H20N2O6C_{17}H_{20}N_{2}O_{6} with a molecular weight of approximately 348.35 g/mol. The presence of functional groups such as carboxamide and benzodioxole contributes to its bioactivity.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against several tumor cell lines, with IC50 values indicating its potency in inhibiting cell proliferation.
CompoundCell LineIC50 (µg/mL)
13Jurkat (Bcl-2)< 1.98
13A431 (epidermoid)< 1.98

This suggests that modifications in the thiazole structure can enhance its antitumor activity by altering interactions with cellular targets.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial cell functions makes it a candidate for further exploration in antibiotic development.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Thiazole Ring : The thiazole moiety is critical for cytotoxic activity. Variations in substituents on the thiazole ring can significantly affect potency.
  • Electron Donating Groups : The presence of electron-donating groups, such as methyl at position 4 on the phenyl ring, enhances activity by stabilizing the compound's interaction with biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Breast Cancer Cells : A study tested this compound against MCF7 and MDA-MB231 breast cancer cell lines. Results indicated significant cytotoxicity and potential synergistic effects when combined with standard chemotherapeutic agents like doxorubicin.
  • Inflammation Models : In vivo studies demonstrated that compounds with similar structures reduced inflammation markers in animal models, suggesting a pathway for therapeutic use in inflammatory diseases.

Q & A

Q. Key Features :

Moieties Role
BenzodioxolylEnhances blood-brain barrier penetration
Thiazole-5-carboxamideBinds ATP pockets in kinases
1H-Pyrrol-1-ylFacilitates π-π stacking with aromatase

Advanced: How to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (F, Cl) or methyl groups on the benzodioxole ring. Test antimicrobial activity against S. aureus (MIC range: 2–32 µg/mL) .
  • In Silico QSAR Models : Use CODESSA-Pro to correlate logP with cytotoxicity (R² > 0.85) .
  • Crystallography : Solve X-ray structures of target-bound analogs to identify critical hydrogen bonds (e.g., with His164 in COX-2) .

Basic: How to assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solution) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate at 37°C in PBS/DMEM. Monitor degradation via HPLC (retention time shift >10% indicates instability) .

Advanced: What strategies elucidate metabolic pathways?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled compound and track metabolites in hepatocyte incubations using scintillation counting .
  • LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at C4 of thiazole) and Phase II conjugates (glucuronidation) .
  • CYP450 Inhibition Assays : Use recombinant enzymes (e.g., CYP3A4) to determine isoform-specific metabolism .

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